Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiazole-based compound that has shown promising results in various biological and chemical studies.
Mechanism of Action
The mechanism of action of Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms through the disruption of cellular processes. It has also been shown to act as a chelating agent for metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of microorganisms. It has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments include its high potency and selectivity towards cancer cells and microorganisms. It is also relatively easy to synthesize and has a long shelf life. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate. These include the development of new synthetic methods for the compound, the study of its potential use as a fluorescent probe for metal ions in biological samples, and the investigation of its potential use in combination with other drugs for the treatment of cancer and microbial infections. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxylic acid to form the corresponding Schiff base. The Schiff base is then reacted with thiourea to form the thiazole ring. The final step involves the reaction of the thiazole ring with ethyl bromoacetate to form the desired compound.
Scientific Research Applications
Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
Molecular Formula |
C23H19F3N4O4S2 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H19F3N4O4S2/c1-3-34-20(32)8-14-11-36-22(28-14)30-19(31)12-35-21-16(10-27)17(23(24,25)26)9-18(29-21)13-4-6-15(33-2)7-5-13/h4-7,9,11H,3,8,12H2,1-2H3,(H,28,30,31) |
InChI Key |
KJCFLCXHKCEEKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N |
Origin of Product |
United States |
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